molecular formula C15H27NO6 B15044745 Ethyl 5-oxo-5-(1,4,7-trioxa-10-azacyclododecan-10-yl)pentanoate

Ethyl 5-oxo-5-(1,4,7-trioxa-10-azacyclododecan-10-yl)pentanoate

Cat. No.: B15044745
M. Wt: 317.38 g/mol
InChI Key: UWVHRDRVULDRJA-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-(1,4,7-trioxa-10-azacyclododecan-10-yl)pentanoate is a complex organic compound with a molecular formula of C15H27NO6. It contains a twelve-membered ring, an ester group, a tertiary amide, and multiple ether linkages

Preparation Methods

The synthesis of Ethyl 5-oxo-5-(1,4,7-trioxa-10-azacyclododecan-10-yl)pentanoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl 5-oxo-5-bromopentanoate with 1,4,7-trioxa-10-azacyclododecane under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often require stringent control of reaction conditions, including temperature, pressure, and reaction time, to ensure consistent product quality.

Chemical Reactions Analysis

Ethyl 5-oxo-5-(1,4,7-trioxa-10-azacyclododecan-10-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and specific temperature and pressure settings to optimize reaction rates and yields .

Scientific Research Applications

Ethyl 5-oxo-5-(1,4,7-trioxa-10-azacyclododecan-10-yl)pentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-5-(1,4,7-trioxa-10-azacyclododecan-10-yl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include inhibition or activation of enzymatic activity, alteration of receptor signaling, and changes in cellular processes .

Comparison with Similar Compounds

Ethyl 5-oxo-5-(1,4,7-trioxa-10-azacyclododecan-10-yl)pentanoate can be compared with similar compounds such as Ethyl (2R,4S)-2,4-dimethyl-5-oxo-5-(1,4,7-trioxa-10-azacyclododecan-10-yl)pentanoate. While both compounds share a similar core structure, differences in their substituents can lead to variations in their chemical properties and reactivity.

Properties

Molecular Formula

C15H27NO6

Molecular Weight

317.38 g/mol

IUPAC Name

ethyl 5-oxo-5-(1,4,7-trioxa-10-azacyclododec-10-yl)pentanoate

InChI

InChI=1S/C15H27NO6/c1-2-22-15(18)5-3-4-14(17)16-6-8-19-10-12-21-13-11-20-9-7-16/h2-13H2,1H3

InChI Key

UWVHRDRVULDRJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(=O)N1CCOCCOCCOCC1

solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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